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Compound of Interest

Compound Name: 1-Phenylbutan-2-one

Cat. No.: B047396

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
organic compound 1-Phenylbutan-2-one (CAS No: 1007-32-5). The following sections detail
its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,
along with standardized experimental protocols for data acquisition. This information is crucial
for the structural elucidation, identification, and quality control of this compound in research and
development settings.

Spectroscopic Data Summary

The empirical formula for 1-Phenylbutan-2-one is C10H120, with a molecular weight of 148.20
g/mol . Its structure consists of a phenyl group attached to a butan-2-one moiety. The
spectroscopic data presented below are consistent with this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of
a molecule.

IH NMR Data

The *H NMR spectrum of 1-Phenylbutan-2-one, typically recorded in deuterated chloroform
(CDCIs), exhibits characteristic signals corresponding to the different proton environments in
the molecule.
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
Phenyl group protons
7.35-7.15 Multiplet 5H yigroupp
(CeH5s)
Methylene protons (-
3.67 Singlet 2H CHz-) adjacent to the
phenyl group
Methylene protons (-
2.45 Quartet 2H CHz2-) of the ethyl
group
Methyl protons (-CHs
1.05 Triplet 3H P ( )

of the ethyl group

BC NMR Data

The 13C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (8) ppm

Assighment

209.5 Carbonyl carbon (C=0)

134.5 Quaternary phenyl carbon (C-Ar)

129.4 Phenyl carbons (CH-Ar)

128.6 Phenyl carbons (CH-Ar)

126.8 Phenyl carbons (CH-Ar)

- Methylene carbon (-CHz-) adjacent to the phenyl
group

35.8 Methylene carbon (-CHz-) of the ethyl group

7.8 Methyl carbon (-CHs) of the ethyl group

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 1-Phenylbutan-2-one shows the following key absorption bands.

Wavenumber (cm~?) Intensity Assignment

3088, 3064, 3031 Weak Aromatic C-H stretch
2978, 2938 Medium Aliphatic C-H stretch
1717 Strong Carbonyl (C=0) stretch
1605, 1497, 1454 Medium to Weak Aromatic C=C bending

C-H out-of-plane bending
748, 700 Strong ]
(monosubstituted benzene)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The electron ionization (EI) mass spectrum of 1-Phenylbutan-2-one shows the
following major fragments.

m/z Relative Intensity (%) Assignment

148 25 Molecular ion [M]*

o1 100 [F::(7]+ (Tropylium ion) - Base
65 15 [CsHs]*

57 80 [CsHs0]* or [CaHo]*

29 40 [C2Hs]* (Ethyl cation)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy (*H and *3C)
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Sample Preparation:

Weigh approximately 10-20 mg of 1-Phenylbutan-2-one for *H NMR (or 50-100 mg for 13C
NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDClIs).

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution
through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR
tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Cap the NMR tube securely.

Instrumentation and Data Acquisition:

The NMR spectra are acquired on a spectrometer operating at a frequency of 300 MHz or
higher for *H NMR.

The instrument is locked onto the deuterium signal of the CDCIs solvent.

For *H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve
a good signal-to-noise ratio.

For 13C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum
and enhance the signal of carbon atoms. A longer acquisition time and a greater number of
scans are generally required due to the lower natural abundance of the 13C isotope.

The acquired data is Fourier transformed and the resulting spectra are phased and baseline
corrected. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

o Place a single drop of 1-Phenylbutan-2-one onto the surface of a clean, dry salt plate (e.g.,

NaCl or KBr).

» Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.
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o Carefully place the "sandwich" of salt plates into the sample holder of the IR spectrometer.
Instrumentation and Data Acquisition:
e The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

o A background spectrum of the empty sample compartment is recorded first to subtract the
atmospheric and instrumental contributions.

o The sample is then placed in the beam path, and the sample spectrum is acquired.

» The final spectrum is typically presented as percent transmittance versus wavenumber
(cm™2).

Mass Spectrometry (MS)

Sample Introduction and lonization:

o Addilute solution of 1-Phenylbutan-2-one in a volatile organic solvent (e.g., methanol or
dichloromethane) is prepared.

e The sample is introduced into the mass spectrometer, often via a direct insertion probe or
through a gas chromatograph (GC-MS).

e For electron ionization (El), the vaporized sample molecules are bombarded with a high-
energy electron beam (typically 70 eV), causing ionization and fragmentation.[1]

Instrumentation and Data Analysis:

e The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o A detector records the abundance of each ion.

e The resulting mass spectrum is a plot of relative intensity versus m/z. The fragmentation
pattern is analyzed to deduce the structure of the molecule. The peak with the highest
intensity is designated as the base peak (100% relative intensity).
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Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 1-
Phenylbutan-2-one, demonstrating how the data from each technique contributes to the final
structural elucidation.
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Caption: Workflow for the structural elucidation of 1-Phenylbutan-2-one using various
spectroscopic technigues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Spectroscopic Profile of 1-Phenylbutan-2-one: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b047396#spectroscopic-data-for-1-phenylbutan-2-
one-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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